molecular formula C12H11N5O B13127302 2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol

2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol

Cat. No.: B13127302
M. Wt: 241.25 g/mol
InChI Key: QAIICRMFGGSQMB-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazole and quinoline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

Scientific Research Applications

2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects. The imidazole and quinoline moieties play crucial roles in binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1H-imidazol-1-yl)quinoline
  • 2,7-Diaminoquinoline
  • 4-(1H-imidazol-1-yl)quinoline-8-ol

Uniqueness

2,7-Diamino-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both amino and hydroxyl groups at specific positions on the quinoline ring, as well as the imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2,7-diamino-4-imidazol-1-ylquinolin-8-ol

InChI

InChI=1S/C12H11N5O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,13H2,(H2,14,16)

InChI Key

QAIICRMFGGSQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)N

Origin of Product

United States

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